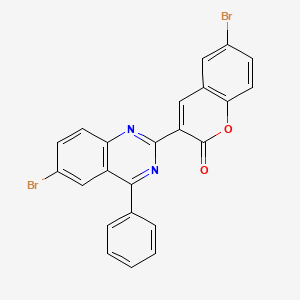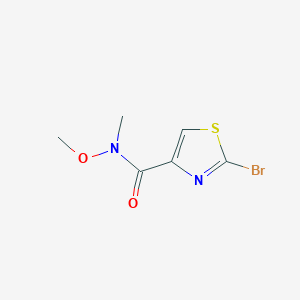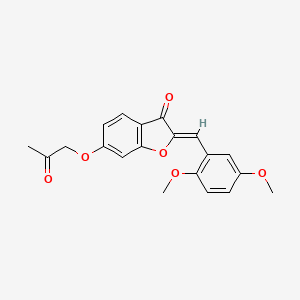
(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for amines . The presence of the Boc group suggests that this compound could be an intermediate in the synthesis of more complex molecules .
Molecular Structure Analysis
The compound has a carboxylic acid group, an amine group, and a ketone group. The stereochemistry is indicated by the (S) prefix, which means that the compound is a single enantiomer .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions to reveal the free amine . The carboxylic acid group can react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, Boc-protected amino acids are solid at room temperature . The compound is likely to be soluble in organic solvents due to the presence of the Boc group .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid, also known as (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid:
Peptide Synthesis
This compound is widely used in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group protects the amino group during the synthesis process, preventing unwanted side reactions. This allows for the stepwise construction of peptides, which are crucial in various biological and pharmaceutical applications .
Drug Development
In drug development, this compound serves as an intermediate in the synthesis of pharmaceutical compounds . Its role as a protected amino acid derivative makes it valuable in the creation of complex molecules with potential therapeutic effects. Researchers utilize it to develop new drugs with improved efficacy and safety profiles .
Bioconjugation
Bioconjugation involves attaching biomolecules to other molecules to study biological processes. This compound is used in bioconjugation techniques to link peptides or proteins to other molecules, such as fluorescent dyes or drugs. This helps in tracking and studying the behavior of biomolecules in various biological systems .
Enzyme Inhibition Studies
Researchers use this compound in enzyme inhibition studies to understand how enzymes interact with inhibitors. By incorporating this compound into enzyme assays, scientists can investigate the mechanisms of enzyme inhibition, which is essential for designing inhibitors as potential drugs .
Protein Engineering
In protein engineering, this compound is employed to introduce specific modifications into proteins. The Boc-protected amino acid can be incorporated into proteins to study the effects of these modifications on protein structure and function. This is crucial for understanding protein behavior and designing proteins with desired properties .
Chemical Biology
Chemical biology explores the chemical principles underlying biological systems. This compound is used in chemical biology research to create modified peptides and proteins that can probe biological processes. These modified molecules help in elucidating the roles of specific amino acids in biological functions .
Analytical Chemistry
Analytical chemists use this compound in analytical techniques to study the composition and behavior of complex mixtures. It can be used as a standard or reference compound in chromatography and mass spectrometry, aiding in the identification and quantification of other compounds in a sample.
RSC Publishing RSC Publishing RSC Publishing RSC Publishing RSC Publishing RSC Publishing : RSC Publishing : RSC Publishing
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCRAUZUATQRQ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

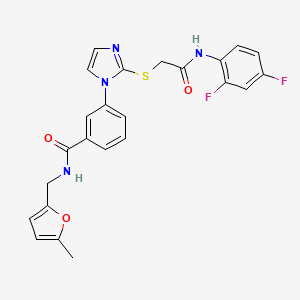
![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)

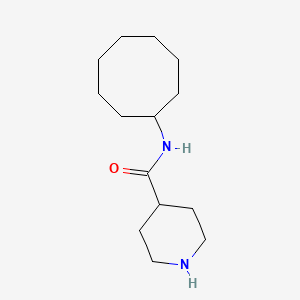
![2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2844297.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2844299.png)
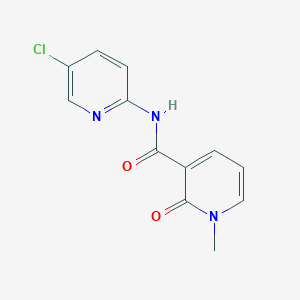
![4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2844302.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844307.png)
